molecular formula C23H19N3O3 B4405187 4-(benzyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

4-(benzyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B4405187
M. Wt: 385.4 g/mol
InChI Key: UFIPLORUDRTKSQ-UHFFFAOYSA-N
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Description

4-(benzyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a benzamide derivative, which is synthesized through a specific method.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of specific enzymes or receptors in the body. For example, in cancer cells, the compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, the compound can induce cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. Additionally, the compound has been shown to have low toxicity, making it a potentially safe drug candidate.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(benzyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in lab experiments is its potential as a drug candidate. The compound has shown promising results in preclinical studies, making it a potential candidate for further development. Additionally, the compound has low toxicity, making it a potentially safe drug candidate.
One of the limitations of using this compound in lab experiments is its limited availability. The compound is not commercially available, and its synthesis requires specific expertise and equipment. Additionally, the compound's mechanism of action is not fully understood, making it challenging to design experiments to investigate its effects.

Future Directions

There are various future directions for the research on 4-(benzyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One potential direction is to investigate the compound's potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and inflammation. Additionally, further research is needed to understand the compound's mechanism of action and its effects on the body. Finally, the synthesis of the compound could be optimized to increase its yield and availability, making it more accessible for further research.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential as a drug candidate and its effects on the body.

Scientific Research Applications

4-(benzyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has shown potential in various scientific research applications. One of the primary applications is in the field of medicinal chemistry, where the compound is being investigated for its potential as a drug candidate. The compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.

properties

IUPAC Name

4-phenylmethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c27-23(24-15-21-25-22(26-29-21)18-9-5-2-6-10-18)19-11-13-20(14-12-19)28-16-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIPLORUDRTKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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